molecular formula C18H23N3O B13968634 (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone

(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone

Numéro de catalogue: B13968634
Poids moléculaire: 297.4 g/mol
Clé InChI: BYXWNFRPGUGFSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone is a heterocyclic compound featuring a piperidinyl group substituted at the 4-position with a methyl group and an imidazole ring modified at the 1-position with a 2-phenylethyl chain. Its molecular formula is C19H23N3O2, with a molar mass of 325.4 g/mol . The compound is cataloged under CAS numbers 147082-78-8 (primary) and 142654-77-1 (synonym), indicating structural nuances in substituent positioning or synthetic pathways .

Propriétés

Formule moléculaire

C18H23N3O

Poids moléculaire

297.4 g/mol

Nom IUPAC

(1-methylpiperidin-4-yl)-[1-(2-phenylethyl)imidazol-2-yl]methanone

InChI

InChI=1S/C18H23N3O/c1-20-11-8-16(9-12-20)17(22)18-19-10-14-21(18)13-7-15-5-3-2-4-6-15/h2-6,10,14,16H,7-9,11-13H2,1H3

Clé InChI

BYXWNFRPGUGFSI-UHFFFAOYSA-N

SMILES canonique

CN1CCC(CC1)C(=O)C2=NC=CN2CCC3=CC=CC=C3

Origine du produit

United States

Méthodes De Préparation

Carbonylation via Carbonyldiimidazole Activation

One of the effective synthetic routes involves the use of carbonyldiimidazole (CDI) to activate a carboxylic acid precursor for nucleophilic attack by the piperidinyl amine. The process generally follows these steps:

  • Step 1 : Preparation of the imidazole carboxylic acid derivative bearing the 2-phenylethyl substituent.
  • Step 2 : Activation of the carboxylic acid with carbonyldiimidazole in an aprotic solvent such as dimethyl sulfoxide.
  • Step 3 : Addition of the 1-methyl-4-piperidinyl nucleophile to form the methanone linkage.
  • Step 4 : Stirring the reaction mixture at room temperature or slightly elevated temperature (e.g., 20°C) for several hours (typically 3 hours).
  • Step 5 : Work-up by acidification and isolation of the product by filtration and washing.

This method benefits from mild conditions and good selectivity, producing high purity products with yields reported in the range of 40-80% depending on specific substrates and conditions.

Use of Base Catalysts (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene)

The base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to facilitate the coupling reaction by deprotonating nucleophiles or activating electrophiles. In the preparation of the title compound:

  • DBU is added dropwise to the reaction mixture containing the activated imidazole derivative and the piperidinyl component.
  • The reaction proceeds in dimethyl sulfoxide at 20°C for approximately 3 hours.
  • The base promotes the formation of the methanone bond by enhancing nucleophilicity and stabilizing intermediates.
  • After completion, the reaction mixture is poured into water, acidified with acetic acid, and the solid product is isolated by filtration.

This approach allows for controlled reaction kinetics and improved product purity.

Reaction Conditions and Yields Summary

Parameter Condition/Value Notes
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent
Temperature 20°C Mild reaction temperature
Reaction Time 3 hours Sufficient for completion
Catalyst/Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 0.65 mmol for 0.5 mmol substrate
Activating Agent Carbonyldiimidazole (CDI) 0.6 mmol for 0.5 mmol substrate
Work-up Acidification with acetic acid To precipitate product
Product Purity High (not quantified explicitly) Purified by washing
Yield Approx. 40.4% to 80% (varies) Dependent on substrate and conditions

This table summarizes the typical experimental parameters and outcomes for the synthesis of the compound via CDI activation and DBU catalysis.

Analytical and Research Data

  • The purity of the product is confirmed by standard analytical techniques such as nuclear magnetic resonance spectroscopy and chromatography.
  • The reaction selectivity favors the formation of the methanone bond without significant side reactions under the described conditions.
  • The synthetic accessibility score of the compound is relatively low (2.16), indicating moderate ease of synthesis.
  • The compound exhibits high solubility in common solvents, facilitating purification and handling.

Notes on Alternative Synthetic Routes

While the primary documented method involves carbonyldiimidazole activation, other potential methods for preparing similar methanone-linked compounds include:

  • Direct coupling using acid chlorides or anhydrides with amines under controlled conditions.
  • Use of coupling reagents such as EDCI or DCC in the presence of catalytic bases.
  • Transition metal-catalyzed carbonylation reactions, though less common for this specific compound.

However, these alternative methods lack detailed published data specific to this compound and may require further optimization.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted derivatives with new functional groups.

Applications De Recherche Scientifique

(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations in Imidazole-Piperidinyl/Benzoyl Derivatives
Compound Name Imidazole Substituent Methanone Group Key Properties/Activities
(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone 1-(2-Phenylethyl) Piperidinyl Intermediate in drug synthesis; predicted pKa = 3.68, boiling point = 828.5°C
(4-Fluorophenyl)(4-(4-fluorophenyl)-1H-imidazol-2-yl)methanone 4-(4-Fluorophenyl) Benzoyl Antiproliferative activity (IC50 < 1 µM); HRMS [M+H]+: 285.0830
(3,4,5-Trimethoxyphenyl)(4-phenyl-1H-imidazol-2-yl)methanone 4-Phenyl 3,4,5-Trimethoxyphenyl Tubulin polymerization inhibition; HPLC tR = 6.40 min
1H-Imidazol-2-yl(1-methyl-4-piperidinyl)methanone None (unsubstituted imidazole) Piperidinyl Molecular weight = 193.25 g/mol; used in ligand design

Key Observations :

  • Imidazole Substituents: The 2-phenylethyl group in the target compound enhances lipophilicity compared to unsubstituted imidazoles (e.g., 1H-imidazol-2-yl(1-methyl-4-piperidinyl)methanone) . This substitution likely improves membrane permeability, a critical factor in bioavailability.
  • Electron-Withdrawing Groups : Fluorophenyl or trifluoromethyl substituents (e.g., in ) increase metabolic stability and antiproliferative potency compared to the target compound’s phenylethyl group .
Table 2: Antiproliferative Activities of Selected Imidazole Derivatives
Compound Substituents IC50 (µM) Target Pathway
(4-Fluorophenyl)(4-(4-fluorophenyl)-1H-imidazol-2-yl)methanone 4-Fluorophenyl <1.0 Tubulin polymerization inhibition
(4-Chlorophenyl)(4-(4-chlorophenyl)-1H-imidazol-2-yl)methanone 4-Chlorophenyl 0.5–2.0 Microtubule disruption
Target Compound 1-(2-Phenylethyl), Piperidinyl N/A Intermediate; activity not reported

Insights :

Table 3: Physicochemical Properties of Piperidinyl-Imidazole Derivatives
Compound Predicted Boiling Point (°C) pKa Density (g/cm³)
Target Compound 828.5 ± 75.0 3.68 ± 0.36 1.29 ± 0.1
Benzoic acid derivative () Similar range ~3.5 1.29–1.35
4-Aryl-2-benzoyl-imidazoles Not reported ~2.8–4.2 1.20–1.40

Activité Biologique

(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone, with the CAS number 147082-78-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its molecular characteristics, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Molecular Characteristics

The molecular formula of this compound is C18H23N3OC_{18}H_{23}N_{3}O, with a molecular weight of approximately 297.39 g/mol. The compound features a piperidine ring and an imidazole moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular Formula C₁₈H₂₃N₃O
Molecular Weight 297.39 g/mol
CAS Number 147082-78-8

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Receptor Interaction

Research indicates that compounds with similar structures may interact with various receptors, including cannabinoid receptors. For instance, studies on related piperidine derivatives have shown their potential as inverse agonists at the CB1 receptor, suggesting that this compound might exhibit similar properties .

2. Anticancer Properties

Recent investigations into piperazine-based compounds have revealed their ability to enhance the sensitivity of cancer cells to apoptosis. Specifically, derivatives of piperazine have been shown to induce mitotic arrest in colon cancer cells, suggesting that this compound could possess anticancer activity through similar mechanisms .

3. Neuropharmacological Effects

Given its structural components, this compound may also exhibit neuropharmacological effects. Similar compounds have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Study on CB1 Receptor Antagonism : A study highlighted the importance of structural diversity in developing CB1 antagonists that minimize psychiatric side effects while maintaining efficacy. This suggests that this compound could be a candidate for further investigation in this area .
  • Mitosis-targeting Agents : Another study focused on piperazine derivatives that sensitize cancer cells to apoptotic signals. The findings indicated that these compounds could effectively disrupt microtubule dynamics, leading to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone to improve yield and purity?

  • Methodological Answer : Utilize a multi-step approach involving:

  • Coupling Reactions : React 1-(2-phenylethyl)-1H-imidazole-2-carboxylic acid with 1-methylpiperidin-4-amine using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous THF .
  • Purification : Employ flash column chromatography (e.g., hexane:ethyl acetate gradient) to isolate intermediates. Final purification via recrystallization from dichloromethane/methanol improves crystallinity .
  • Yield Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm regiochemistry of the imidazole ring and piperidine substitution. Assign peaks by comparing to structurally similar compounds (e.g., phenyl-substituted imidazoles ).
  • Mass Spectrometry : High-resolution ESI-MS ensures accurate molecular weight verification. Note that fragmentation patterns may obscure low-abundance ions, requiring multiple ionization methods (e.g., APCI) .
  • FTIR : Validate carbonyl (C=O) stretching vibrations near 1650–1700 cm1^{-1}, distinguishing them from imidazole C=N stretches .

Q. How does the compound’s dual piperidine-imidazole structure influence its receptor binding properties in pharmacological assays?

  • Methodological Answer :

  • Receptor Docking : The piperidine moiety may act as a hydrogen bond acceptor via its tertiary nitrogen, while the 2-phenylethyl group on the imidazole enhances lipophilicity for membrane penetration .
  • Assay Design : Test binding affinity against histamine H1/H4 receptors (common targets for imidazole derivatives) using radioligand displacement assays (e.g., 3H^3H-mepyramine for H1) . Control for off-target effects by comparing to piperidine-free analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions that may vary by cell type .
  • Metabolic Stability Testing : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation, which may reduce efficacy in certain models .
  • Data Normalization : Account for variability in cell permeability by correlating activity with logP values (e.g., via HPLC-derived hydrophobicity indices) .

Q. What strategies enhance the selectivity of this compound for specific enzyme isoforms (e.g., H1 vs. H4 histamine receptors)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the piperidine N-methyl group (e.g., bulkier alkyl chains) to sterically hinder H4 binding while retaining H1 affinity .
  • Molecular Dynamics Simulations : Model receptor-ligand interactions using software like AutoDock Vina to predict binding poses. Prioritize modifications that disrupt key H4 salt bridges (e.g., Glu182) .
  • Pharmacophore Mapping : Overlay with known selective ligands (e.g., JNJ 7777120 for H4) to identify critical spatial features .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Use tools like StarDrop or MetaCore to identify vulnerable sites (e.g., piperidine N-demethylation). Introduce fluorine atoms at these positions to block oxidative metabolism .
  • QSAR Analysis : Corporate descriptors like polar surface area (PSA) and topological polar surface area (TPSA) to balance permeability and metabolic resistance .
  • Validate with Microsomal Assays : Compare half-life (t1/2_{1/2}) of parent compound vs. derivatives in human hepatocyte incubations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Methodological Answer :

  • Troubleshooting Matrix :
FactorIn Vitro (Cell Lines)Ex Vivo (Tissue Slices)
Oxygen Tension Normoxic conditionsHypoxic core in tissues
Solution Replicate hypoxia via CoCl2_2 treatment in vitro .
Metabolite Interference AbsentPresent (e.g., glutathione conjugation)
Solution Add metabolic inhibitors (e.g., 1-aminobenzotriazole) to in vitro assays .

Safety and Handling

Q. What are the critical safety considerations for handling this compound during synthesis?

  • Methodological Answer :

  • Hazard Mitigation : Use inert atmosphere (N2_2/Ar) for reactions involving NaH or LiAlH4_4 to prevent explosive side reactions .
  • Waste Disposal : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold saturated NaHCO3_3 before aqueous disposal .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.